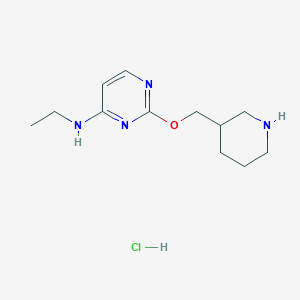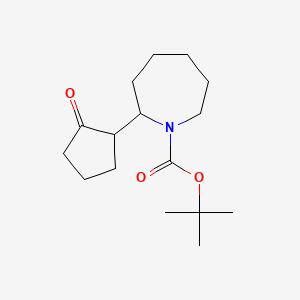
3-Amino-1-(4-fluorophenyl)-4-(3-methoxyphenyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(4-fluorophenyl)-4-(3-methoxyphenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a methoxyphenyl group attached to the azetidinone ring. The unique structural features of this compound make it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-fluorophenyl)-4-(3-methoxyphenyl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with 3-methoxybenzaldehyde to form an imine intermediate. This intermediate is then subjected to cyclization using a suitable reagent, such as a base or an acid catalyst, to form the azetidinone ring. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often requires the use of advanced techniques such as flow chemistry, which allows for precise control of reaction parameters and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(4-fluorophenyl)-4-(3-methoxyphenyl)azetidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The amino, fluorophenyl, and methoxyphenyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted azetidinones.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(4-fluorophenyl)-4-(3-methoxyphenyl)azetidin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(4-fluorophenyl)-4-(3-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-1-(4-chlorophenyl)-4-(3-methoxyphenyl)azetidin-2-one
- 3-Amino-1-(4-bromophenyl)-4-(3-methoxyphenyl)azetidin-2-one
- 3-Amino-1-(4-methylphenyl)-4-(3-methoxyphenyl)azetidin-2-one
Uniqueness
Compared to similar compounds, 3-Amino-1-(4-fluorophenyl)-4-(3-methoxyphenyl)azetidin-2-one is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physicochemical properties. The methoxy group also contributes to the compound’s distinct characteristics, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C16H15FN2O2 |
|---|---|
Molekulargewicht |
286.30 g/mol |
IUPAC-Name |
3-amino-1-(4-fluorophenyl)-4-(3-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C16H15FN2O2/c1-21-13-4-2-3-10(9-13)15-14(18)16(20)19(15)12-7-5-11(17)6-8-12/h2-9,14-15H,18H2,1H3 |
InChI-Schlüssel |
QLMHZURZFQDQGH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-nonylphenol](/img/structure/B11844803.png)




![Pyrrolidin-1-yl(8-azaspiro[5.7]tridecan-8-yl)methanone](/img/structure/B11844855.png)



